molecular formula C20H16N4O2S B7811743 N-[4-[2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetyl]phenyl]acetamide

N-[4-[2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetyl]phenyl]acetamide

Cat. No.: B7811743
M. Wt: 376.4 g/mol
InChI Key: HHHRLWXBBVUQGY-UHFFFAOYSA-N
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Description

N-[4-[2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetyl]phenyl]acetamide is a complex organic compound that features a triazoloquinoline moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetyl]phenyl]acetamide typically involves multiple steps. One common method includes the aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . The reaction conditions often involve the use of solvents such as dimethylformamide and catalysts like potassium carbonate to facilitate the substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[4-[2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetyl]phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .

Scientific Research Applications

N-[4-[2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetyl]phenyl]acetamide has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-[2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetyl]phenyl]acetamide is unique due to its specific triazoloquinoline structure, which imparts distinct chemical and biological properties. Its ability to act as an A2B receptor antagonist sets it apart from other similar compounds .

Properties

IUPAC Name

N-[4-[2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2S/c1-13(25)21-16-9-6-15(7-10-16)18(26)12-27-20-23-22-19-11-8-14-4-2-3-5-17(14)24(19)20/h2-11H,12H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHHRLWXBBVUQGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)CSC2=NN=C3N2C4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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